molecular formula C3H8N2O5Pt B1197097 Hydroxymalonatodiammine platinum (II) CAS No. 52260-82-9

Hydroxymalonatodiammine platinum (II)

カタログ番号: B1197097
CAS番号: 52260-82-9
分子量: 347.19 g/mol
InChIキー: UFADCSRGAVDLAN-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxymalonatodiammine platinum (II), also known as Hydroxymalonatodiammine platinum (II), is a useful research compound. Its molecular formula is C3H8N2O5Pt and its molecular weight is 347.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxymalonatodiammine platinum (II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxymalonatodiammine platinum (II) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Comparative Studies

Recent studies have demonstrated that hydroxymalonatodiammine platinum (II) exhibits a range of cytotoxic effects against various cancer cell lines. For instance, one study compared its toxicity with cisplatin and found that while both compounds induce cell death, hydroxymalonatodiammine platinum (II) may have a different toxicity profile towards normal cells, suggesting a potentially safer therapeutic index .

Table 1: Comparative Toxicity of Hydroxymalonatodiammine Platinum (II) and Cisplatin

CompoundIC50 (µM) in Cancer CellsIC50 (µM) in Normal CellsMechanism of Action
Hydroxymalonatodiammine Platinum (II)5.015.0DNA cross-linking
Cisplatin3.010.0DNA cross-linking

Case Studies

Case Study 1: Efficacy in Melanoma Treatment

A study evaluated the effects of hydroxymalonatodiammine platinum (II) on B16 melanoma cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis at lower concentrations compared to cisplatin. The study utilized flow cytometry to analyze the apoptotic pathways activated by hydroxymalonatodiammine platinum (II), confirming its potential as a viable treatment option for melanoma .

Case Study 2: Combination Therapy

Another investigation explored the use of hydroxymalonatodiammine platinum (II) in combination with other anticancer agents. The results indicated that when used alongside targeted therapies, such as tyrosine kinase inhibitors, there was a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines. This suggests that hydroxymalonatodiammine platinum (II) may play a role in overcoming drug resistance in certain cancers .

Clinical Implications

The clinical implications of hydroxymalonatodiammine platinum (II) are significant, especially considering the limitations associated with traditional platinum-based therapies like cisplatin. Its unique properties could allow for more effective treatment regimens with reduced side effects.

特性

CAS番号

52260-82-9

分子式

C3H8N2O5Pt

分子量

347.19 g/mol

IUPAC名

azane;2-hydroxypropanedioate;platinum(2+)

InChI

InChI=1S/C3H4O5.2H3N.Pt/c4-1(2(5)6)3(7)8;;;/h1,4H,(H,5,6)(H,7,8);2*1H3;/q;;;+2/p-2

InChIキー

UFADCSRGAVDLAN-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])(C(=O)[O-])O.N.N.[Pt+2]

正規SMILES

C(C(=O)[O-])(C(=O)[O-])O.N.N.[Pt+2]

同義語

hydroxymalonatodiammine platinum (II)
hydroxymalonatodiammine platinum (II), ammonium salt
hydroxymalonatodiammine platinum (II), monosodium salt
JM 5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。